BENGHE Foundational & Exploratory

Check Availability & Pricing

Historical use of Crimidine as a rodenticide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Crimidine

Cat. No.: B1669615

An In-depth Technical Guide on the Historical Use of Crimidine as a Rodenticide

Introduction

Crimidine (2-chloro-N,N,6-trimethylpyrimidin-4-amine) is a synthetic pyrimidinamine derivative
historically used as a potent, fast-acting rodenticide.[1][2] Marketed under trade names such as
‘Castrix', it was employed for the control of mice, rats, and other small rodents.[1][2] Due to its
extreme toxicity and the availability of safer alternatives, crimidine is now considered obsolete
and its use as a pesticide is banned in many jurisdictions, including the European Union and
the United States.[1][2][3] This technical guide provides a comprehensive overview of its
chemical properties, mechanism of action, synthesis, toxicity, and the experimental approaches
used to characterize it.

Chemical and Physical Properties

Crimidine is a brown, waxy solid or appears as colorless crystals.[1][4] It is soluble in many
common organic solvents and dilute acids.[1] Key chemical and physical properties are
summarized in the table below.
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Property Value Reference(s)
2-chloro-N,N,6-

IUPAC Name ) o ) [1]
trimethylpyrimidin-4-amine

CAS Number 535-89-7 [1][4]

Molecular Formula C7H10CIN3 [1114]

Molecular Weight 171.63 g/mol [1114]

Melting Point 87 °C (189 °F) [1][4]

Boiling Point ~145 °C (~293 °F) at 4 mmHg [1114]

Water Solubility 9.4 g/Lat 20 °C [1]
<1 x 1075 mmHg at 20 °C (68

Vapor Pressure R [1]

Colorless crystals or brown
Appearance _ [1][4]
waxy solid

Mechanism of Action

Crimidine is a potent convulsant that acts as a pyridoxine (Vitamin Be) antagonist.[1][2] Its
toxicity stems from its interference with Vitamin Be metabolism, which is crucial for the proper
functioning of the central nervous system. The mechanism involves the inhibition of key
enzymes that require pyridoxal phosphate (the active form of Vitamin Bs) as a cofactor.

In vitro studies have demonstrated that at high concentrations, crimidine inhibits the activity of
mouse brain pyridoxal kinase, glutamic decarboxylase, and acetylcholinesterase.[1] Pyridoxal
kinase is essential for converting pyridoxine to its active form, while glutamic decarboxylase is
critical for the synthesis of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).
Inhibition of these enzymes leads to a hyper-excitable state in the central nervous system,
resulting in convulsions.[1][5]
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Proposed mechanism of Crimidine as a Vitamin B6 antagonist.

Synthesis

The commercial production of crimidine involves the chlorination of N,N,6-trimethylpyrimidin-4-
amine.[2] While specific, detailed historical protocols are not readily available in the reviewed
literature, the general synthesis pathway for pyrimidine derivatives often involves nucleophilic
substitution reactions on a pyrimidine ring.[6] A plausible synthesis workflow starts with a more
readily available pyrimidine precursor.
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Generalized synthesis workflow for Crimidine.

Toxicity and Efficacy

Crimidine is classified as "super toxic," with a probable oral lethal dose in humans of less than
5 mg/kg.[4][5][7] The onset of action is rapid, typically within 20 to 40 minutes of ingestion.[1]
Despite its high toxicity, it is also rapidly excreted.[1]

Signs and Symptoms of Poisoning: Acute exposure in humans and animals leads to severe
central nervous system excitation.[1][5] Symptoms include:

» Restlessness and apprehension[1][7]
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Muscular stiffness[1][7]

Sensitivity to light, noise, and touch[1][7]

Vomiting[1][7]

Severe convulsions and seizures[1][5][7]

The following table summarizes the available quantitative toxicity data.

Species Rout.e _Of . LDso (mg/kg) Reference(s)
Administration

Rat Oral 1.25 [4]

Rat Intraperitoneal (i.p.) 1.00 [4]

Mouse Oral 1.2 [4]

Mouse Subcutaneous (s.c.) 1.1-1.3 [4]

Mouse Intraperitoneal (i.p.) 0.42 [4]

Guinea Pig Intraperitoneal (i.p.) 2.66 [4]

Human (probable) Oral <5.0 [415117]

Experimental Protocols

Detailed experimental protocols from the original historical studies on crimidine are scarce.
However, based on the description of its mechanism of action, a key experiment would involve
an in vitro enzyme inhibition assay to quantify its effect on pyridoxal kinase.

Methodology: In Vitro Pyridoxal Kinase Inhibition Assay

e Enzyme Preparation: A partially purified preparation of pyridoxal kinase is obtained from
homogenized mouse brain tissue through centrifugation and protein precipitation techniques.

e Reagents:
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[e]

Pyridoxal kinase enzyme solution.

(¢]

Substrate solution: Pyridoxal and ATP in a suitable buffer (e.g., Tris-HCI).

[¢]

Inhibitor solution: Crimidine dissolved in an appropriate solvent, with serial dilutions
prepared to test a range of concentrations.

[¢]

Detection reagent: A reagent that reacts with the product (pyridoxal phosphate) to produce
a measurable signal (e.g., colorimetric or fluorescent).

Assay Procedure:

o

The enzyme is pre-incubated with varying concentrations of crimidine (or vehicle control)
for a set period at a controlled temperature (e.g., 37°C).

(¢]

The enzymatic reaction is initiated by adding the substrate solution (pyridoxal and ATP).

[¢]

The reaction is allowed to proceed for a defined time and is then stopped, often by adding
a strong acid or by heat inactivation.

[¢]

The amount of pyridoxal phosphate formed is quantified using a spectrophotometer or
fluorometer after adding the detection reagent.

Data Analysis: The rate of reaction at each crimidine concentration is calculated and
compared to the control. The ICso value (the concentration of crimidine that inhibits 50% of
the enzyme's activity) is determined by plotting the percent inhibition against the logarithm of
the inhibitor concentration.
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Workflow for an in vitro enzyme inhibition assay.

Historical Use and Regulatory Status
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Crimidine was developed and used as a rodenticide for its high efficacy and rapid action.[1] It
was typically formulated into baits to be attractive to rodents.[8][9] However, its high acute
toxicity posed a significant risk to non-target species, including domestic animals and humans,
through primary or secondary poisoning.[3][8]

Concerns over its safety profile led to its eventual decline in use. Today, crimidine is not
registered for use as a pesticide with the U.S. Environmental Protection Agency (EPA) and is
banned in the European Union.[1] It has been largely replaced by anticoagulant rodenticides
(e.g., warfarin, brodifacoum), which have a delayed onset of action and, critically, a known
antidote (Vitamin K1).[10][11]

Conclusion

Crimidine represents an early class of highly toxic, fast-acting rodenticides. Its mechanism as
a Vitamin Be antagonist, leading to severe convulsions, made it effective but also
indiscriminately dangerous. The lack of a specific, readily available antidote and the high risk of
non-target poisoning ultimately rendered it obsolete. The history of crimidine serves as an
important case study in the evolution of rodenticides, highlighting the critical shift in pesticide
development towards compounds with improved safety profiles and specific modes of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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